4,4,4-trifluoro-N-methylbutanamide

Catalog No.
S868793
CAS No.
1394040-58-4
M.F
C5H8F3NO
M. Wt
155.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4,4-trifluoro-N-methylbutanamide

CAS Number

1394040-58-4

Product Name

4,4,4-trifluoro-N-methylbutanamide

IUPAC Name

4,4,4-trifluoro-N-methylbutanamide

Molecular Formula

C5H8F3NO

Molecular Weight

155.12 g/mol

InChI

InChI=1S/C5H8F3NO/c1-9-4(10)2-3-5(6,7)8/h2-3H2,1H3,(H,9,10)

InChI Key

UDRDDGLGHSZMIJ-UHFFFAOYSA-N

SMILES

CNC(=O)CCC(F)(F)F

Canonical SMILES

CNC(=O)CCC(F)(F)F

4,4,4-Trifluoro-N-methylbutanamide is a fluorinated organic compound characterized by the presence of a trifluoromethyl group and a butanamide backbone. Its molecular formula is C6H10F3NO, indicating that it contains six carbon atoms, ten hydrogen atoms, three fluorine atoms, one nitrogen atom, and one oxygen atom. The trifluoromethyl group significantly influences the compound's chemical properties, enhancing its lipophilicity and stability. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural features and reactivity.

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
  • Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
  • Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

These reactions are essential for modifying the compound to create derivatives with tailored properties for specific applications.

The synthesis of 4,4,4-trifluoro-N-methylbutanamide typically involves several steps:

  • Formation of Trifluoromethyl Amide: This can be achieved through the reaction of trifluoroacetic acid derivatives with amines.
  • Methylation: Methylating agents such as methyl iodide are used to introduce the N-methyl group.
  • Optimization for Yield: Industrial production methods may involve continuous flow reactors and automated systems to enhance efficiency and scalability.

These synthesis methods allow for the production of this compound in both laboratory and industrial settings.

4,4,4-Trifluoro-N-methylbutanamide has several notable applications:

  • Chemistry: It serves as a building block in synthesizing more complex fluorinated compounds.
  • Biological Research: The compound is utilized in studies involving enzyme interactions and metabolic pathways.
  • Industrial Use: It is employed in producing specialty chemicals and materials with enhanced thermal stability and resistance to degradation.

These applications underscore the versatility of 4,4,4-trifluoro-N-methylbutanamide in various scientific disciplines.

Several compounds share structural similarities with 4,4,4-trifluoro-N-methylbutanamide. Here are some notable examples:

Compound NameStructural Features
N-Methoxy-N-methyl-2,2,2-trifluoroacetamideContains trifluoromethyl and methoxy groups
4-(Trifluoromethyl)anilineTrifluoromethyl group attached to an aniline ring
1-Nitro-4-(trifluoromethoxy)benzeneTrifluoromethoxy group attached to a nitrobenzene ring

Uniqueness

The uniqueness of 4,4,4-trifluoro-N-methylbutanamide lies in its specific combination of functional groups and backbone structure. This unique configuration confers distinct chemical and physical properties that differentiate it from similar compounds. Its trifluoromethyl group enhances stability and reactivity, making it particularly valuable in various applications within chemistry and biology .

Structural Characteristics

4,4,4-Trifluoro-N-methylbutanamide features a linear butanamide backbone with a trifluoromethyl group at the terminal carbon and a methyl group attached to the nitrogen atom. Key structural attributes include:

PropertyValueSource
IUPAC NameN-Methyl-4,4,4-trifluorobutanamide
Molecular FormulaC₅H₈F₃NO
SMILES NotationO=C(NC)CCC(F)(F)F
Molecular Weight155.12 g/mol
XLogP31.5
Hydrogen Bond Acceptors4

The trifluoromethyl group imparts high electronegativity and metabolic stability, while the amide functionality enables hydrogen bonding and solubility in polar solvents.

Classification

This compound belongs to two broader chemical classes:

  • Organofluorine Compounds: Characterized by C-F bonds, which confer unique physicochemical properties.
  • PFAS (Per- and Polyfluoroalkyl Substances): Classified under fluorinated amides due to its trifluoromethyl group.

Historical Context in Organofluorine Chemistry

The synthesis of 4,4,4-trifluoro-N-methylbutanamide is rooted in milestones in organofluorine chemistry:

  • Early Fluorination Methods: The Swarts reaction (1892), involving antimony trifluoride (SbF₃), enabled the substitution of chlorine with fluorine in chlorocarbons. This method laid the groundwork for later trifluoromethylation techniques.
  • Post-WWII Advances: The development of hydrofluorination (HF-based methods) in the 1930s allowed safer large-scale production of fluorinated compounds.
  • Modern Reagents: Electrophilic trifluoromethylating agents like Togni’s reagent (2007) and Umemoto’s salts (2010) expanded synthetic routes to trifluoromethylated amides.

The compound’s synthesis likely employs halogen exchange (e.g., Cl → F substitution) or nucleophilic trifluoromethylation using reagents such as trifluoromethyltrimethylsilane (TMSCF₃).

Significance in Trifluoromethylated Compounds Research

Pharmaceutical Applications

  • Drug Design: The trifluoromethyl group enhances bioavailability and resistance to oxidative degradation. For example, fluoxetine (Prozac) and leflunomide use similar motifs for improved pharmacokinetics.
  • Protease Inhibitors: Trifluoromethylated amides mimic peptide bonds, making them candidates for inhibiting enzymes like HIV protease.

Materials Science

  • Fluoropolymers: As a monomer, it could contribute to heat-resistant polymers used in aerospace or electronics.
  • Liquid Crystals: The CF₃ group’s dipole moment aids in designing liquid crystals with tunable optical properties.

Current Research Landscape

Synthetic Methodologies

Recent studies focus on:

  • Catalytic Fluorination: Using palladium or copper catalysts to introduce CF₃ groups into amides.
  • Flow Chemistry: Continuous-flow reactors improve yield and safety in large-scale synthesis.

Computational Studies

  • Density Functional Theory (DFT): Predicts reaction pathways for CF₃ group incorporation.
  • Molecular Dynamics: Models interactions between 4,4,4-trifluoro-N-methylbutanamide and biological targets.

Emerging Applications

  • Agrochemicals: Derivatives show promise as herbicides with low environmental persistence.
  • Organic Electronics: Incorporated into electron-deficient semiconductors for OLEDs.

XLogP3

0.9

Dates

Modify: 2024-04-15

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